Pimetixene maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

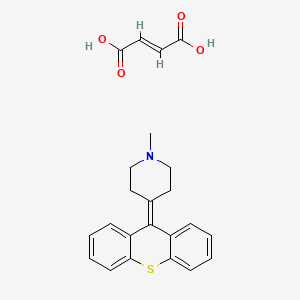

C23H23NO4S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine |

InChI |

InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

IPANUAHQWFDVAG-WLHGVMLRSA-N |

Isomeric SMILES |

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Contextualization of Pimetixene Maleate As a Multitarget Pharmacological Probe

Pimetixene maleate (B1232345) is characterized as a multitarget pharmacological agent due to its capacity to act as a potent antagonist at a diverse set of monoamine receptors. selleck.co.jpselleckchem.com This broad receptor-binding profile distinguishes it from more selective compounds and makes it a useful probe for studying complex physiological and pathological processes involving multiple signaling pathways. nih.gov Its chemical structure, which features a piperidine (B6355638) ring, is fundamental to its pharmacological activity. cymitquimica.com

The compound demonstrates high antagonistic potency across several major receptor families, including serotonin (B10506) (5-HT), histamine (B1213489), dopamine (B1211576), and muscarinic acetylcholine (B1216132) receptors. medchemexpress.comselleck.co.jp Research has quantified its binding affinity (pKi) for numerous receptor subtypes, revealing a profile that is particularly potent at various 5-HT2 subtypes, the histamine H1 receptor, and specific muscarinic and dopamine receptors. medchemexpress.comselleckchem.comabmole.com This promiscuous binding profile allows researchers to investigate the integrated roles of these different neurotransmitter systems. medchemexpress.com

Below is a summary of Pimetixene maleate's binding affinities for various receptors, illustrating its multitarget nature.

Table 1: Receptor Binding Profile of this compound

| Receptor Family | Receptor Subtype | Binding Affinity (pKi) |

|---|---|---|

| Serotonin | 5-HT1A | 7.63 medchemexpress.comselleckchem.comabmole.com |

| 5-HT1B | < 5 selleck.co.jpselleckchem.comabmole.com | |

| 5-HT2A | 10.22 medchemexpress.comselleckchem.comabmole.com | |

| 5-HT2B | 10.44 medchemexpress.comselleckchem.comabmole.com | |

| 5-HT2C | 8.42 medchemexpress.comselleckchem.comabmole.com | |

| 5-HT6 | 7.30 selleck.co.jpselleckchem.comabmole.com | |

| 5-HT7 | 7.28 selleck.co.jpselleckchem.comabmole.com | |

| Histamine | H1 Receptor | 10.14 medchemexpress.comselleckchem.comabmole.com |

| Dopamine | D1 Receptor | 6.37 selleck.co.jpselleckchem.comabmole.com |

| D2 Receptor | 8.19 medchemexpress.comselleckchem.comabmole.com | |

| D4.4 Receptor | 7.54 medchemexpress.comselleckchem.comabmole.com | |

| Muscarinic | M1 Receptor | 8.61 selleck.co.jpselleckchem.comabmole.com |

| M2 Receptor | 9.38 medchemexpress.comselleckchem.comabmole.com |

| Adrenergic | α-1A Receptor | 7.61 selleck.co.jpselleckchem.comabmole.com |

Historical Perspective of Antihistaminergic and Antiserotonergic Compound Discovery Relevant to Pimetixene Maleate Research

The development of compounds like Pimetixene is rooted in the broader history of antihistamine and antiserotonin drug discovery. The first H1 receptor antagonists were identified in the 1930s, with phenbenzamine (B1679789) becoming the first to be used clinically in 1942. wikipedia.orgfrontiersin.org These early, or "first-generation," antihistamines were often developed through modifications of compounds initially synthesized as cholinergic antagonists. nih.gov This developmental origin helps explain their characteristic lack of receptor selectivity and their tendency to interact with muscarinic, α-adrenergic, and serotonergic receptors. nih.govnih.gov

The discovery that these early drugs possessed broad receptor activity was often serendipitous. frontiersin.org For instance, the anti-emetic properties of some first-generation antihistamines were discovered incidentally during their clinical evaluation for allergic conditions. frontiersin.org This history of accidental findings underscored the therapeutic potential of multi-target compounds. Research efforts in the mid-20th century led to the marketing of numerous first-generation antihistamines, including diphenhydramine (B27) (1943) and promethazine (B1679618) (1947). wikipedia.org

The subsequent development of "second-generation" antihistamines in the 1980s, such as terfenadine (B1681261) and loratadine, was driven by a desire for greater H1 receptor selectivity to reduce unwanted effects. wikipedia.orgnih.govudes.edu.co While these newer agents achieved greater specificity, the multi-receptor activity of older compounds like Pimetixene remains a subject of research interest, not as a therapeutic drawback, but as a tool for exploring polypharmacology. nih.govnih.gov

Rationale for Continued Academic Investigation into Pimetixene Maleate S Receptor Modulatory Profile

Comprehensive Analysis of Monoamine Receptor Antagonism by Pimetixene Maleate (B1232345)

This compound is recognized as a compound with significant antihistaminic and antiserotonergic properties. medchemexpress.comselleckchem.com Its molecular activity is characterized by potent antagonism across a wide array of monoamine receptors. selleckchem.com This broad receptor interaction profile underlies its classification as a versatile pharmacological agent, with notable inhibitory effects on various serotonin (B10506), histamine (B1213489), dopamine (B1211576), and muscarinic receptor subtypes. medchemexpress.com The compound's extensive interaction with these receptors highlights its complex pharmacological character.

This compound demonstrates a particularly strong and varied interaction with several key serotonin receptor subtypes. As an antiserotonergic compound, its primary mechanism involves blocking the action of serotonin at these receptors. medchemexpress.comselleckchem.com The affinity of pimetixene for different 5-HT receptor subtypes is not uniform, showing a high degree of potency at some while having moderate or low affinity for others. This differential affinity is critical to its specific effects. Research has quantified these interactions, revealing a high-potency antagonism at several 5-HT receptor sites. medchemexpress.comselleckchem.com

Table 1: this compound Binding Affinity for 5-HT1A Receptor

| Compound | Receptor Subtype | pKi |

|---|

The interaction of this compound with the 5-HT2A receptor is characterized by exceptionally high affinity and potent antagonism. medchemexpress.comselleckchem.com The reported pKi value for its binding to the 5-HT2A receptor is 10.22. medchemexpress.comselleckchem.com This very high affinity underscores a powerful inhibitory effect on 5-HT2A-mediated functions, which are implicated in various neurological processes. This potent antagonism is a defining feature of pimetixene's pharmacological profile.

Table 2: this compound Binding Affinity for 5-HT2A Receptor

| Compound | Receptor Subtype | pKi |

|---|

This compound exhibits its highest known affinity for the 5-HT2B receptor subtype among the serotonin receptors. medchemexpress.comselleckchem.com Research findings indicate a pKi value of 10.44, signifying an extremely potent antagonistic interaction. medchemexpress.comselleckchem.com This exceptionally strong binding suggests that even at very low concentrations, pimetixene can effectively block 5-HT2B receptor activity.

Table 3: this compound Binding Affinity for 5-HT2B Receptor

| Compound | Receptor Subtype | pKi |

|---|

The antagonistic activity of this compound extends to the 5-HT2C receptor, where it demonstrates high affinity. medchemexpress.com The documented pKi value for this interaction is 8.42. medchemexpress.comselleckchem.com This places pimetixene among the potent antagonists of the 5-HT2C receptor, contributing significantly to its broad-spectrum antiserotonergic effects.

Table 4: this compound Binding Affinity for 5-HT2C Receptor

| Compound | Receptor Subtype | pKi |

|---|

In contrast to its high affinity for other serotonin receptor subtypes, this compound shows a markedly low affinity for the 5-HT1B receptor. selleckchem.com The reported pKi value is less than 5, indicating a weak interaction. selleckchem.com This low potency suggests that the 5-HT1B receptor is not a primary target for pimetixene and that its pharmacological effects are unlikely to be mediated through this particular subtype.

Table 5: this compound Binding Affinity for 5-HT1B Receptor

| Compound | Receptor Subtype | pKi |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Serotonin |

| Histamine |

Serotonin Receptor (5-HTR) Subtype Affinities and Antagonism by this compound

5-HT6 Receptor Interaction Profiles

Detailed research findings on the specific binding affinity of this compound for the 5-HT6 receptor are not extensively available in publicly accessible scientific literature. The 5-HT6 receptor, primarily expressed in the central nervous system, is a Gs-coupled receptor that stimulates adenylyl cyclase activity. It is a target of interest for cognitive enhancement and the treatment of neuropsychiatric disorders. While many antipsychotic and antidepressant compounds exhibit affinity for this receptor, specific quantitative data, such as Ki or IC50 values for this compound at the 5-HT6 receptor, remain to be fully characterized and published.

5-HT7 Receptor Interaction Profiles

Similar to the 5-HT6 receptor, specific binding affinity data for this compound at the 5-HT7 receptor is not readily found in the current body of scientific literature. The 5-HT7 receptor is also a Gs-coupled receptor that plays a role in the regulation of circadian rhythms, mood, and cognition. A number of atypical antipsychotics and antidepressants are known to interact with the 5-HT7 receptor. However, a detailed interaction profile, including binding constants for this compound, has not been established in published research.

Histamine Receptor (HR) Subtype Affinities and Antagonism by this compound

Histamine H1 Receptor Interaction Profiles

This compound demonstrates a high affinity for the histamine H1 receptor. Research findings have quantified this interaction, indicating that pimetixene is a potent antagonist at this receptor subtype. The binding affinity is expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value corresponds to a stronger binding affinity.

| Compound | Receptor Subtype | Binding Affinity (pKi) | Reference |

|---|---|---|---|

| Pimetixene | Histamine H1 | 10.14 | ontosight.ai |

This high affinity for the H1 receptor is consistent with the classification of pimetixene as an antihistamine. Blockade of H1 receptors in the central nervous system is associated with sedative effects, a common characteristic of first-generation antihistamines.

Dopamine Receptor (DR) Subtype Affinities and Antagonism by this compound

Dopamine D1 Receptor Interaction Profiles

There is a lack of specific, quantitative research findings detailing the binding affinity of this compound for the dopamine D1 receptor in the available scientific literature. The D1 receptor is a member of the D1-like family of dopamine receptors, which are coupled to Gs proteins and activate adenylyl cyclase. These receptors are involved in various physiological processes, including motor control, reward, and cognition. While the interaction of many psychoactive compounds with the D1 receptor has been studied, the specific profile of this compound at this site has not been widely reported.

Dopamine D2 Receptor Interaction Profiles

This compound has been shown to be a potent antagonist of the dopamine D2 receptor. This interaction has been quantified, revealing a significant binding affinity for this receptor subtype. The D2 receptor is a member of the D2-like family and is coupled to Gi proteins, which inhibit adenylyl cyclase. Antagonism of D2 receptors is a key mechanism of action for many antipsychotic medications.

| Compound | Receptor Subtype | Binding Affinity (pKi) | Reference |

|---|---|---|---|

| Pimetixene | Dopamine D2 | 8.19 | ontosight.ai |

The potent antagonism at the D2 receptor contributes to the pharmacological profile of pimetixene and suggests a potential for antipsychotic-like effects.

Dopamine D4.4 Receptor Interaction Profiles

This compound has been identified as an antagonist of the dopamine D4.4 receptor. selleckchem.commedchemexpress.commedchemexpress.com Its interaction with this receptor subtype is characterized by a high binding affinity, contributing to its broad pharmacological profile. selleckchem.commedchemexpress.commedchemexpress.com As an antagonist, pimetixene blocks the receptor, preventing the binding of the endogenous neurotransmitter, dopamine. This action at the D4.4 receptor is a key component of its molecular mechanism. selleckchem.commedchemexpress.commedchemexpress.com

Adrenergic Receptor (AR) Subtype Affinities and Antagonism by this compound

This compound demonstrates antagonistic activity at the adrenergic α-1A receptor. selleckchem.commedchemexpress.commedchemexpress.com This interaction involves the compound binding to the receptor with significant affinity, thereby inhibiting the typical signaling cascade initiated by adrenergic agonists like norepinephrine. selleckchem.commedchemexpress.commedchemexpress.com The blockade of α-1A receptors is a specific aspect of its wide-ranging effects on the monoamine neurotransmitter systems. selleckchem.com

Muscarinic Receptor (MR) Subtype Affinities and Antagonism by this compound

Research shows that this compound acts as a potent antagonist at the muscarinic M1 receptor. selleckchem.commedchemexpress.commedchemexpress.com It exhibits a high affinity for this receptor subtype, which is predominantly found in the central nervous system. selleckchem.commedchemexpress.commedchemexpress.comarizona.edu By blocking the M1 receptor, this compound inhibits the effects of acetylcholine (B1216132), a key neurotransmitter in various physiological and cognitive processes. nih.gov

This compound also functions as a high-affinity antagonist of the muscarinic M2 receptor. selleckchem.commedchemexpress.commedchemexpress.com Its binding to the M2 receptor subtype, which is notably expressed in the heart, is particularly strong. selleckchem.commedchemexpress.commedchemexpress.comarizona.edu This antagonism prevents acetylcholine from binding and eliciting its typical parasympathetic responses in tissues where M2 receptors are present. selleckchem.commedchemexpress.commedchemexpress.com

Quantitative Receptor Binding Data for this compound (pKi values)

This compound is recognized as a highly potent antagonist across a broad range of monoamine receptors. selleckchem.commedchemexpress.com The binding affinity of a compound for a receptor is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The documented pKi values for this compound at the specified receptor subtypes are detailed below. selleckchem.commedchemexpress.commedchemexpress.com

Signaling Pathway Modulation by this compound at Targeted Receptors

This compound, as a potent antagonist of a wide array of monoamine receptors, modulates multiple intracellular signaling pathways. selleckchem.com Its primary mechanism of action involves competitive binding to these receptors, thereby inhibiting the downstream signaling cascades typically initiated by the binding of endogenous agonists. The majority of the receptors targeted by pimetixene are G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction. medchemexpress.commedchemexpress.com

The antagonism of histamine H1 receptors by pimetixene interferes with the Gq/11-mediated signaling pathway. drugbank.com This inhibition prevents the activation of phospholipase C, which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the mobilization of intracellular calcium and the activation of protein kinase C are suppressed.

Similarly, by acting as an antagonist at various serotonin (5-HT) receptors, such as 5-HT2A, 5-HT2B, and 5-HT2C, this compound influences their respective signaling pathways. selleckchem.comselleckchem.com For instance, the 5-HT2A and 5-HT2C receptors also couple to the Gq/11 pathway, and their blockade by pimetixene leads to a reduction in neuronal excitability and other physiological responses mediated by this pathway.

Furthermore, pimetixene's antagonism of dopamine D2 receptors suggests an interaction with Gi/o-coupled pathways. selleckchem.commedchemexpress.com This would lead to an inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and reduced activation of protein kinase A (PKA). The modulation of these signaling molecules can have significant effects on gene expression and cellular function.

The interaction of pimetixene with muscarinic acetylcholine receptors (M1 and M2) also contributes to its pharmacological profile. selleckchem.comselleckchem.com As an antagonist, it blocks the signaling of these receptors, which are involved in a variety of cellular responses, including the regulation of ion channels and enzyme activity.

Comparative Pharmacological Profiling of this compound with Related Antagonists

This compound is distinguished by its broad-spectrum antagonist activity across several families of monoamine receptors. selleckchem.comselleckchem.com A comparative analysis of its binding affinities with other well-known antagonists highlights its potent and multifaceted pharmacological profile.

The following table summarizes the binding affinities (pKi) of this compound for various receptors. A higher pKi value indicates a stronger binding affinity.

| Receptor | pKi Value |

|---|---|

| 5-HT2A | 10.22 |

| 5-HT2B | 10.44 |

| Histamine H1 | 10.14 |

| Muscarinic M2 | 9.38 |

| Muscarinic M1 | 8.61 |

| 5-HT2C | 8.42 |

| Dopamine D2 | 8.19 |

| 5-HT1A | 7.63 |

| Adrenergic α-1A | 7.61 |

| Dopamine D4.4 | 7.54 |

| 5-HT6 | 7.30 |

| 5-HT7 | 7.28 |

| Dopamine D1 | 6.37 |

| 5-HT1B | < 5 |

When compared to other first-generation antihistamines, such as mepyramine and promethazine, pimetixene demonstrates a notably high affinity for the histamine H1 receptor. drugbank.comdrugbank.com Furthermore, its potent antagonism of multiple serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, is a distinguishing feature. selleckchem.comselleckchem.com

The following interactive table provides a comparative overview of the receptor binding profiles of this compound and other selected antagonists.

| Receptor | This compound (pKi) | Comparative Antagonist | Antagonist pKi (Approximate) |

|---|---|---|---|

| Histamine H1 | 10.14 | Mepyramine | 9.3 |

| 5-HT2A | 10.22 | Ketanserin | 9.7 |

| Dopamine D2 | 8.19 | Haloperidol | 8.9 |

| Muscarinic M1 | 8.61 | Atropine | 9.0 |

This comparative profile underscores the unique pharmacological characteristics of this compound as a high-potency antagonist with a broad spectrum of activity.

Cell-Based Assay Systems for this compound Activity

Cell-based assays are fundamental tools for characterizing the biological effects of compounds like this compound. These systems provide a controlled environment to study specific cellular responses, such as receptor antagonism and cytotoxicity.

The investigation of this compound's receptor antagonism necessitates the use of appropriate cellular models. These models typically consist of cultured mammalian cell lines that either endogenously express the target receptors or are genetically engineered to do so (recombinant systems). For instance, to study the antihistaminic or antiserotonergic effects, cell lines expressing histamine H1 receptors or various serotonin (5-HT) receptor subtypes are utilized. medchemexpress.comnih.govnih.gov The choice of cell line is critical and depends on the specific receptor and signaling pathway being investigated. Validation of these models involves confirming receptor expression and ensuring they produce a measurable and reproducible response to a known agonist, which can then be inhibited by an antagonist like pimetixene.

To quantify the effect of a compound, concentration-response curves (also known as dose-response curves) are generated. nih.govnih.gov This involves exposing cultured cells to a range of concentrations of the compound and measuring a specific biological response. For this compound, studies have been conducted using pancreatic cancer cell lines to assess its cytotoxic potential. selleckchem.comselleckchem.com In a typical protocol, cells are seeded in 96-well plates and, after a period of attachment, are treated with serial dilutions of this compound, with concentrations ranging from picomolar up to millimolar levels (e.g., 10 pM to 5 mM). selleckchem.comselleckchem.com After a defined incubation period, such as four days, cell viability is measured using an endpoint assay like the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. selleckchem.comselleckchem.com The resulting data, which plots the magnitude of the response against the compound concentration, typically yields a sigmoidal curve that allows for the determination of key potency metrics. nih.govresearchgate.net

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor. It represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. This value is derived from the concentration-response curve. nih.govselleckchem.com In studies using pancreatic cancer cell lines, this compound demonstrated relatively low potency, with an IC50 value in the millimolar range. selleckchem.comselleckchem.com

While IC50 values reflect functional inhibition, the inhibitory constant (Ki) is a measure of binding affinity. The pKi value, which is the negative logarithm of the Ki, is often used to express this affinity. This compound has been shown to be a highly potent antagonist against a broad range of monoamine receptors in cell-free binding assays. selleckchem.comselleckchem.com

| Receptor Target | pKi Value |

|---|---|

| 5-HT2B | 10.44 |

| 5-HT2A | 10.22 |

| Histamine H1 | 10.14 |

| Muscarinic M2 | 9.38 |

| Muscarinic M1 | 8.61 |

| 5-HT2C | 8.42 |

| Dopamine D2 | 8.19 |

| 5-HT1A | 7.63 |

| Adrenergic α-1A | 7.61 |

| Dopamine D4.4 | 7.54 |

| 5-HT6 | 7.30 |

| 5-HT7 | 7.28 |

| Dopamine D1 | 6.37 |

| 5-HT1B | < 5 |

Data sourced from references selleckchem.comselleckchem.com.

High-throughput screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify "hits" with activity in a specific biological assay. nih.govresearchgate.netnih.gov this compound is included in several commercially available compound libraries used for drug repurposing and discovery. medchemexpress.com These include the FDA-Approved Drug Library, GPCR/G Protein Compound Library, and Neurotransmitter Receptor Compound Library, among others. medchemexpress.com Its inclusion in these libraries facilitates its use in large-scale HTS campaigns. medchemexpress.com For example, a library containing pimetixene could be screened against a novel receptor or cell-based model of a disease to identify unexpected therapeutic activities.

Functional Assays for Receptor Activity Assessment

Functional assays are designed to measure the physiological response of a cell following receptor activation or inhibition. These assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Given pimetixene's high affinity for multiple serotonin (5-HT) receptors, functional assays are essential to confirm and quantify its antagonist activity. medchemexpress.comselleckchem.comselleckchem.com These assays can be performed in both recombinant systems (e.g., CHO or HEK293 cells engineered to express a specific 5-HT receptor subtype) and native systems (cells that naturally express the receptor). nih.govnih.gov

A common approach is to measure the downstream signaling events that occur after receptor activation. creative-biolabs.com For Gq-coupled 5-HT receptors like the 5-HT2 family (5-HT2A, 5-HT2B, 5-HT2C), agonist binding typically activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+). nih.govnih.govinnoprot.com Functional assays for these receptors often involve monitoring changes in intracellular calcium concentration using fluorescent dyes. innoprot.com To test pimetixene's antagonist activity, cells would be pre-incubated with various concentrations of the compound before being challenged with a known 5-HT receptor agonist (like serotonin). innoprot.com The ability of pimetixene to block the agonist-induced calcium signal would confirm its antagonist properties and allow for the quantification of its functional potency. innoprot.com

For Gi/o-coupled receptors like 5-HT1A, which inhibit adenylyl cyclase and decrease cAMP levels, functional assays might measure changes in cAMP or downstream effectors like G-protein coupled inwardly rectifying potassium channels (GIRKs). mdpi.com In these assays, pimetixene's antagonist activity would be demonstrated by its ability to prevent the agonist-induced decrease in cAMP or activation of GIRK channels.

Histamine Receptor Functional Assays

In vitro functional assays for this compound have elucidated its interaction with histamine receptors. The primary methodology utilized involves the generation of cell lines that functionally couple human monoaminergic receptors to a luciferase reporter gene. nih.gov This allows for the quantification of receptor activation or inhibition by measuring changes in luminescence.

In these assay systems, pimetixene has been identified as a potent antagonist of the histamine H1 receptor. The binding affinity is a critical parameter determined from these functional assays, often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Research Findings: Functional assays have demonstrated that pimetixene exhibits a high binding affinity for the histamine H1 receptor. The reported pKi value from these in vitro studies is 10.14, indicating a strong antagonistic interaction with this receptor subtype. nih.gov

Table 1: this compound Binding Affinity for Histamine H1 Receptor

| Receptor Subtype | pKi Value |

|---|

Note: Data sourced from Schmitz et al., 2015. nih.gov

Dopamine Receptor Functional Assays

Similar to the histamine receptor assays, the in vitro evaluation of this compound at dopamine receptors has been conducted using cell lines that functionally couple these receptors to a luciferase reporter system. nih.gov This methodology allows for the characterization of the compound's antagonist activity at various dopamine receptor subtypes.

These functional assays measure the ability of pimetixene to inhibit the signaling cascade initiated by the natural ligand, dopamine, or other agonists. The resulting data provide a quantitative measure of the compound's potency at D2 and D4.4 receptor subtypes.

Research Findings: Pimetixene has been shown to be a potent antagonist at both dopamine D2 and D4.4 receptors in these in vitro functional assays. The compound displays a significant binding affinity for both receptor subtypes, with pKi values of 8.19 for the D2 receptor and 7.54 for the D4.4 receptor. nih.gov

Table 2: this compound Binding Affinities for Dopamine Receptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| Dopamine D2 | 8.19 |

Note: Data sourced from Schmitz et al., 2015. nih.gov

Adrenergic Receptor Functional Assays

A review of the available scientific literature did not yield specific in vitro functional assay data for this compound's activity at adrenergic receptors. While the methodologies to assess such interactions, like radioligand binding assays or functional assays measuring second messenger responses in cells expressing adrenergic receptor subtypes, are well-established, specific findings for this compound at these receptors are not documented in the reviewed sources.

Muscarinic Receptor Functional Assays

The in vitro functional assessment of this compound's interaction with muscarinic acetylcholine receptors has been performed using methodologies consistent with those for other G protein-coupled receptors. Specifically, cell lines with functionally coupled human muscarinic receptors to a luciferase reporter have been employed to determine the compound's binding affinity. nih.gov

This approach allows for the precise measurement of the antagonistic properties of pimetixene at different muscarinic receptor subtypes by quantifying the inhibition of agonist-induced receptor activation.

Research Findings: In vitro studies have revealed that pimetixene is a highly potent antagonist at muscarinic M1 and M2 receptors. The functional assays yielded pKi values of 8.61 for the M1 receptor and 9.38 for the M2 receptor, indicating a strong binding affinity for both of these receptor subtypes. nih.gov

Table 3: this compound Binding Affinities for Muscarinic Receptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| Muscarinic M1 | 8.61 |

Note: Data sourced from Schmitz et al., 2015. nih.gov

Exploratory In Vitro Investigations of this compound

Antiproliferative Activity Research in Pancreatic Cancer Cell Lines

Following a comprehensive review of published scientific literature, no in vitro studies investigating the antiproliferative activity of this compound in pancreatic cancer cell lines were identified. Standard methodologies to assess antiproliferative activity include assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures cell viability, and colony formation assays, which assess the ability of single cells to grow into colonies. However, the application of these or other relevant in vitro methodologies to study the effects of this compound on pancreatic cancer cells has not been reported in the available literature.

Preclinical in Vivo Research Models for Pimetixene Maleate Investigation

Development and Validation of Animal Models for Pimetixene Maleate (B1232345) Efficacy Research

The preclinical assessment of a multifaceted compound like pimetixene maleate necessitates a range of animal models, each designed to investigate a specific therapeutic effect. The development and validation of these models are crucial for generating reliable and translatable data. Efficacy research for pimetixene focuses on its potential as an antimigraine, antitussive, sedative, and antiallergic agent.

Animal models are selected based on their ability to replicate key features of the human condition. For instance, models of migraine aim to reproduce symptoms like sensory hypersensitivity, while cough models measure the response to known tussive agents. nih.govresearchgate.net Validation involves confirming that these models respond predictably to standard-of-care drugs, thereby providing a benchmark against which new compounds like pimetixene can be tested. For example, an antimigraine model would be validated using triptans, and its response would be well-characterized before testing an investigational drug. nih.gov The choice of species, method of induction, and endpoints measured are all critical components of model development and validation to ensure they are fit for the purpose of evaluating the specific mechanisms of action of this compound.

In Vivo Pharmacological Characterization of this compound

The in vivo characterization of this compound involves a systematic evaluation of its effects in various animal models to build a comprehensive pharmacological profile. This characterization is guided by its known activity as a potent antagonist at multiple monoamine receptors. selleckchem.com

| Receptor Target | Binding Affinity (pKi) |

|---|---|

| 5-HT2B | 10.44 |

| 5-HT2A | 10.22 |

| Histamine (B1213489) H1 | 10.14 |

| Muscarinic M2 | 9.38 |

| Muscarinic M1 | 8.61 |

| 5-HT2C | 8.42 |

| Dopamine (B1211576) D2 | 8.19 |

| 5-HT1A | 7.63 |

| Adrenergic α-1A | 7.61 |

| Dopamine D4.4 | 7.54 |

| 5-HT6 | 7.30 |

| 5-HT7 | 7.28 |

| Dopamine D1 | 6.37 |

| 5-HT1B | < 5 |

Pimetixene's potent antagonism of serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2B subtypes, suggests its potential as an antimigraine agent. medchemexpress.comselleckchem.com Preclinical models used to investigate these mechanisms focus on the activation of the trigeminovascular system, a key element in migraine pathophysiology. nih.govnih.gov

Commonly used models include:

Nitroglycerin (NTG)-Induced Hyperalgesia: In rodents, systemic administration of NTG, a known migraine trigger in humans, induces delayed mechanical and thermal hyperalgesia. mdpi.comucla.edu This model is used to assess the ability of compounds like pimetixene to prevent or reverse this sensory hypersensitivity, which mimics the allodynia experienced by migraine patients. ucla.edu

Electrical or Chemical Stimulation of the Dura Mater: Direct stimulation of the dura mater in animals can activate trigeminal nociceptive pathways. nih.govnih.gov This can be achieved by electrical stimulation of meningeal nerves or the application of an "inflammatory soup" of mediators to the dural surface. nih.govnih.gov The efficacy of a test compound is measured by its ability to block the resulting neuronal activation or behavioral signs of pain.

Calcitonin Gene-Related Peptide (CGRP) Models: As CGRP is a key neuropeptide in migraine, models involving its administration are increasingly used. nih.gov Exogenous CGRP can trigger pain-related behaviors and sensitization in rodents, providing a platform to test antagonists that may interfere with this pathway. nih.gov Given pimetixene's broad receptor profile, its effects in these models could reveal complex interactions beyond simple 5-HT antagonism.

| Model | Species | Inducing Agent/Method | Key Endpoint |

|---|---|---|---|

| NTG-Induced Hyperalgesia | Mouse, Rat | Systemic Nitroglycerin (NTG) | Mechanical/Thermal hyperalgesia |

| Meningeal Stimulation | Rat, Cat | Electrical or Chemical (e.g., inflammatory soup) stimulation of dura mater | Neuronal activation (e.g., c-Fos), behavioral pain responses |

| CGRP Infusion | Mouse, Rat | Systemic or local CGRP administration | Periorbital hypersensitivity, light aversion |

The investigation into pimetixene's antitussive properties is largely based on its potent antihistamine activity. medchemexpress.com Animal models for cough are designed to induce a measurable cough reflex, which can then be quantified after administration of a test compound.

Relevant models include:

Capsaicin-Induced Cough: Inhalation of capsaicin (B1668287) aerosol is a standard method to induce cough in guinea pigs. patsnap.com This model is widely used to screen for centrally and peripherally acting antitussive agents.

Citric Acid-Induced Cough: Similar to capsaicin, citric acid aerosol is a well-established tussive agent used in guinea pigs and other species. researchgate.net

Mechanical Stimulation: In anesthetized animals, such as cats, mechanical stimulation of the laryngopharyngeal or tracheobronchial areas can elicit a cough reflex, allowing for the study of the neural pathways involved. researchgate.net

The effectiveness of pimetixene in these models would be compared against standard antitussives like codeine or dextromethorphan. nih.gov

Sedation is a common side effect of first-generation antihistamines due to their action on central histamine H1 receptors. nih.gov Pimetixene's high affinity for the H1 receptor suggests it may possess sedative properties. selleckchem.com Animal behavioral models are employed to quantify these potential effects.

Locomotor Activity Tests: A decrease in spontaneous movement in an open field or activity cage is a primary indicator of sedation. Animals are placed in a novel environment, and their movements are tracked automatically over a set period.

Tests of Motor Coordination: The rotarod test, where an animal must walk on a rotating rod, is commonly used to assess motor impairment and ataxia, which can be consequences of sedation.

Fear and Anxiety Models: While primarily for anxiolytic research, models like the elevated plus-maze can also provide data on sedation. A general reduction in all activity (e.g., number of arm entries) can indicate a sedative effect rather than a specific anxiolytic one. nih.gov

As an antihistamine, pimetixene's antiallergic effects are a key area of investigation. medchemexpress.com In vivo models of allergic reactions are used to demonstrate the compound's ability to block the physiological effects of histamine and other mediators released during an allergic response.

Histamine-Induced Bronchoconstriction: In guinea pigs, intravenous or aerosolized histamine causes significant bronchoconstriction. researchgate.net The ability of a pretreatment with pimetixene to prevent or reduce this effect is a direct measure of its H1-receptor blocking activity in the airways.

Passive Paw Anaphylaxis: This model in rats or mice involves sensitizing the animal's paw with IgE antibodies and then challenging with the specific antigen. The resulting paw swelling (edema) is a localized allergic reaction that can be inhibited by antiallergic drugs. researchgate.net

In Vivo Dissolution and Formulation Research for Experimental Models

For in vivo studies, this compound must be dissolved in a suitable vehicle for administration. The formulation must ensure the compound is soluble and stable for the duration of the experiment. Research protocols suggest that for in vivo experiments, working solutions should be freshly prepared. medchemexpress.com

A common formulation approach for preclinical in vivo research involves a multi-component solvent system. For example, a stock solution might be prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted with other vehicles to create the final working solution for injection. medchemexpress.com

| Component | Example Percentage by Volume | Purpose |

|---|---|---|

| DMSO | 10% | Initial solvent for stock solution |

| PEG300 | 40% | Solubilizer |

| Tween-80 | 5% | Surfactant/Emulsifier |

| Saline | 45% | Vehicle/Diluent |

The development of such formulations is critical for ensuring consistent and reliable delivery of the compound to the animal model, which is a prerequisite for obtaining accurate pharmacological data. medchemexpress.com The goal is to achieve a clear solution that remains stable and does not cause adverse reactions due to the vehicle itself. medchemexpress.com

Methodological Considerations for In Vivo Study Design with this compound

The design of in vivo studies for a compound like this compound would necessitate a multifaceted approach to thoroughly characterize its pharmacological and toxicological profiles. Key considerations would involve the selection of appropriate animal models, the establishment of relevant experimental conditions to induce measurable physiological responses, and the precise definition of endpoints to assess the compound's efficacy and potential side effects.

For instance, to evaluate its antihistaminic properties, researchers would likely employ models such as histamine-induced bronchospasm in guinea pigs. In such a study, the animal's respiratory function would be challenged with an aerosolized histamine solution, and the protective effect of this compound would be quantified.

To investigate its antiserotonergic activity, rodent models are commonly used. For example, the effects of this compound could be assessed against serotonin-induced behaviors or physiological changes in rats or mice.

The anticholinergic effects of this compound could be explored using various in vivo models, such as measuring its impact on salivary secretion or gastrointestinal motility in rats.

A crucial aspect of the study design would be the establishment of a dose-response relationship to determine the effective dose range of this compound. Furthermore, careful observation for any central nervous system effects would be paramount, given the known sedative properties of many antihistamines.

Below is a hypothetical representation of how data from such preclinical investigations might be presented.

Table 1: Hypothetical Antihistaminic Activity of this compound in a Guinea Pig Model of Histamine-Induced Bronchospasm

| Treatment Group | Challenge Agent | Endpoint Measured | Result |

| Vehicle Control | Histamine | Onset of Dyspnea (seconds) | 60 ± 5 |

| This compound | Histamine | Onset of Dyspnea (seconds) | 180 ± 15 |

| Positive Control | Histamine | Onset of Dyspnea (seconds) | 240 ± 20 |

Table 2: Hypothetical Antiserotonergic Activity of this compound in a Rat Model

| Treatment Group | Agonist | Endpoint Measured | % Inhibition of Response |

| Vehicle Control | Serotonin | Blood Pressure Increase (mmHg) | 0 |

| This compound | Serotonin | Blood Pressure Increase (mmHg) | 75 ± 8 |

| Positive Control | Serotonin | Blood Pressure Increase (mmHg) | 90 ± 5 |

It is important to reiterate that the data presented in these tables is purely illustrative and does not represent the results of actual preclinical studies on this compound. The lack of accessible primary literature precludes a definitive account of its in vivo research history.

Structure Activity Relationship Sar Studies of Pimetixene Maleate

Computational Chemistry Approaches for SAR Analysis of Pimetixene Maleate (B1232345)

Computational chemistry provides powerful tools to investigate the interactions between a ligand, such as pimetixene, and its biological targets at a molecular level. These in silico methods can predict binding affinities, elucidate binding mechanisms, and guide the synthesis of novel analogs with improved pharmacological profiles.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For pimetixene, docking studies would involve placing the molecule into the binding sites of its known targets, such as histamine (B1213489) H1, serotonin (B10506) (5-HT), dopamine (B1211576) D2, and muscarinic M1/M2 receptors. medchemexpress.com

The process begins with obtaining the three-dimensional structures of the target receptors, often from protein data banks or through homology modeling if experimental structures are unavailable. The pimetixene molecule is then computationally "docked" into the active site of each receptor. Scoring functions are used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between pimetixene and specific amino acid residues within the receptor's binding pocket. For instance, the tertiary amine of the piperidine (B6355638) ring in pimetixene is likely to form a crucial ionic interaction with an acidic residue, such as aspartate, which is a common feature in the binding sites of aminergic G-protein coupled receptors (GPCRs). nih.gov

Table 1: Pimetixene Maleate Receptor Binding Affinities (pKi)

| Receptor | pKi |

| 5-HT1A | 7.63 |

| 5-HT2A | 10.22 |

| 5-HT2B | 10.44 |

| 5-HT2C | 8.42 |

| Histamine H1 | 10.14 |

| Dopamine D2 | 8.19 |

| Dopamine D4.4 | 7.54 |

| Muscarinic M1 | 8.61 |

| Muscarinic M2 | 9.38 |

| This data indicates the high potency of pimetixene at multiple receptor subtypes. medchemexpress.com |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking models cannot. mdpi.com An MD simulation of a pimetixene-receptor complex would involve simulating the movements of all atoms in the system over a specific period, typically nanoseconds to microseconds.

These simulations can help to:

Assess the stability of the binding pose predicted by molecular docking.

Identify conformational changes in the receptor upon ligand binding.

Characterize the role of water molecules in the binding interface.

Calculate the binding free energy, providing a more accurate estimation of binding affinity.

By observing the trajectory of pimetixene within the binding pocket, researchers can gain a deeper understanding of the key interactions that contribute to its high affinity and the conformational dynamics that govern receptor activation or inhibition.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. libretexts.org For pimetixene, a QSAR study would require a dataset of structurally related thioxanthene (B1196266) derivatives with their corresponding binding affinities for a particular receptor.

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as lipophilicity, electronic properties, and steric effects. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with biological activity. mdpi.com

A robust QSAR model can:

Predict the activity of newly designed, unsynthesized pimetixene analogs.

Identify the key molecular properties that are either beneficial or detrimental to receptor binding.

Provide insights into the mechanism of action at a molecular level.

For a successful QSAR study, a diverse set of analogs with a wide range of biological activities is essential. nih.gov

Medicinal Chemistry Strategies for Analog Synthesis and SAR Elucidation

Medicinal chemistry focuses on the design and synthesis of new molecules with improved therapeutic properties. mdpi.com The synthesis of pimetixene analogs is a key strategy for exploring its SAR and for developing compounds with enhanced receptor selectivity and potency. nih.gov

Systematic modifications of the pimetixene scaffold would be undertaken to probe the importance of different structural features. Key areas for modification would include:

The Thioxanthene Ring System: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the aromatic rings to explore the impact on electronic and steric properties.

The Piperidine Ring: Modification of the N-methyl group to other alkyl or functional groups to assess the role of the basic amine in receptor interaction. Ring expansion or contraction could also be explored.

Each newly synthesized analog would be subjected to in vitro binding assays to determine its affinity for the target receptors. This data, in conjunction with the structural modifications, allows for the establishment of clear SAR trends.

Table 2: Hypothetical SAR Data for Pimetixene Analogs at the Histamine H1 Receptor

| Analog | Modification | H1 Receptor Affinity (Ki, nM) |

| Pimetixene | N-Methyl on Piperidine | 0.72 |

| Analog 1 | N-Ethyl on Piperidine | 1.5 |

| Analog 2 | N-H on Piperidine | 5.8 |

| Analog 3 | 2-Chloro on Thioxanthene | 0.5 |

| Analog 4 | Saturated Piperidinylidene Bridge | 25.3 |

| This table presents hypothetical data to illustrate how SAR is typically evaluated. Actual experimental data for these specific analogs is not publicly available. |

Identification of Key Structural Determinants for Receptor Selectivity and Potency

By integrating the findings from computational modeling and the synthesis and biological evaluation of analogs, key structural determinants for pimetixene's receptor selectivity and potency can be identified.

For thioxanthene-based antipsychotics and antihistamines, certain structural features are generally recognized as important for activity:

The Tricyclic System: The rigid, three-ring core of the thioxanthene scaffold provides the necessary framework for appropriate positioning of other functional groups to interact with the receptor. The nature and position of substituents on this ring system can fine-tune potency and selectivity. wikipedia.org

The Alkylidene-Piperidine Side Chain: The length and nature of the side chain connecting the tricyclic system to the basic nitrogen are critical. For many tricyclic antihistamines and antipsychotics, a three-atom chain is optimal. The exocyclic double bond in pimetixene introduces conformational rigidity which can influence receptor binding.

The Basic Nitrogen: The tertiary amine of the piperidine ring is crucial for anchoring the ligand in the binding pocket of aminergic GPCRs through an ionic interaction with a conserved aspartate residue. The substituents on this nitrogen can influence potency and selectivity.

The broad receptor profile of pimetixene suggests that its structure is well-suited to fit into the binding pockets of several different aminergic receptors. selleckchem.com Achieving selectivity for a single receptor subtype would likely require modifications that introduce steric hindrance or specific electronic interactions that are favorable for one receptor but unfavorable for others. For example, introducing bulky substituents on the thioxanthene ring might prevent binding to certain receptors with smaller binding pockets, thereby enhancing selectivity.

Advanced Research and Methodological Innovations for Pimetixene Maleate Studies

Application of Artificial Intelligence and Machine Learning in Pimetixene Maleate (B1232345) Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research, offering powerful tools to accelerate and refine the drug discovery process. nih.govmdpi.commednexus.org For a multifaceted compound like pimetixene maleate, with its broad spectrum of activity, AI and ML can be particularly instrumental. medchemexpress.comselleckchem.com These technologies can analyze vast and complex datasets to identify novel therapeutic applications, predict potential off-target effects, and optimize molecular structures for enhanced efficacy and safety.

One of the primary applications of AI in the context of this compound is in drug repurposing. By analyzing extensive databases of pharmacological and clinical data, AI algorithms can identify new disease indications for existing drugs. nih.govmednexus.org Given pimetixene's known interactions with multiple receptors, including serotonin (B10506), histamine (B1213489), and dopamine (B1211576) receptors, AI could uncover previously unexplored therapeutic avenues in areas beyond its traditional use. medchemexpress.comselleckchem.com

Furthermore, ML models can be trained to predict the bioactivity of pimetixene derivatives. By learning from the structure-activity relationships of known compounds, these models can virtually screen large libraries of molecules to identify derivatives with improved affinity for specific targets or a more desirable selectivity profile. mednexus.org This in-silico screening significantly reduces the time and cost associated with traditional high-throughput screening methods. youtube.com

AI can also play a crucial role in understanding the polypharmacology of pimetixene. Its ability to interact with multiple targets can be both a therapeutic advantage and a source of side effects. researchgate.net AI can help to deconstruct these complex interactions, predicting which combination of receptor activities is responsible for a particular clinical outcome. This knowledge is invaluable for designing safer and more effective drugs.

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Description | Potential Impact |

| Drug Repurposing | Identifying new therapeutic uses for pimetixene by analyzing existing biological and clinical data. nih.govmednexus.org | Expansion of pimetixene's therapeutic indications. |

| Virtual Screening | Predicting the activity of novel pimetixene derivatives against various targets using computational models. mednexus.org | Accelerated discovery of more potent and selective compounds. |

| Polypharmacology Analysis | Elucidating the complex interactions of pimetixene with multiple receptors to understand its overall pharmacological profile. researchgate.net | Improved understanding of efficacy and side effects, leading to safer drug design. |

| ADMET Prediction | Forecasting the absorption, distribution, metabolism, excretion, and toxicity properties of pimetixene and its analogs. | Early identification of candidates with favorable pharmacokinetic and safety profiles. |

Novel Approaches for Drug Target Identification and Validation Related to this compound's Mechanism of Action

Identifying and validating the specific molecular targets of a drug is a cornerstone of modern pharmacology. nih.govtecan.com For a compound like pimetixene, which exhibits a broad receptor-binding profile, pinpointing the exact targets responsible for its therapeutic effects is a complex but essential task. medchemexpress.comselleckchem.com Novel methodologies are continually being developed to address this challenge, moving beyond traditional binding assays to more physiologically relevant systems.

Phenotypic screening, which assesses a compound's effect in a cell-based or whole-organism model of disease, has re-emerged as a powerful approach for target identification. researchgate.nettecan.com This method allows researchers to observe the functional consequences of drug action without a priori knowledge of the target. Once a desired phenotype is observed with pimetixene or its derivatives, a variety of techniques, including proteomics and genetic approaches, can be employed to identify the protein(s) responsible for that effect.

Chemical proteomics is another innovative strategy for target identification. This involves using a modified version of the drug molecule as a "bait" to capture its binding partners from a complex biological sample. The captured proteins can then be identified using mass spectrometry. This approach can provide a direct and unbiased snapshot of the cellular targets of pimetixene.

Furthermore, advances in genetic engineering, such as CRISPR-Cas9 technology, offer powerful tools for target validation. nih.gov Once a putative target for pimetixene has been identified, its gene can be knocked out or modified in a cellular or animal model. If the effect of pimetixene is lost or altered in the genetically modified system, it provides strong evidence that the protein is a genuine target.

Development of Advanced Screening Platforms for this compound and its Derivatives

The development of advanced screening platforms is crucial for the discovery of new and improved derivatives of pimetixene. nih.gov High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, but new technologies are making this process even more efficient and informative.

High-content screening (HCS) is a powerful extension of HTS that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. This allows for a more nuanced understanding of a compound's effects on cell health, morphology, and function. For a multi-target drug like pimetixene, HCS can provide valuable insights into its complex mechanism of action.

The use of more physiologically relevant cell models is another important trend in drug screening. Three-dimensional (3D) cell cultures, such as spheroids and organoids, more closely mimic the in vivo environment than traditional two-dimensional (2D) cell cultures. episkin.com Screening pimetixene and its derivatives in these advanced models can provide a more accurate prediction of their efficacy and toxicity in humans.

Furthermore, the development of specialized compound libraries can enhance the efficiency of screening campaigns. probes-drugs.org For pimetixene, this could involve creating a library of derivatives with specific chemical modifications designed to probe its interactions with different receptors. This focused approach can accelerate the identification of compounds with a desired pharmacological profile.

Integration of Omics Technologies in this compound Pharmacological Research

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a drug. episkin.comhumanspecificresearch.org The integration of these powerful technologies into the pharmacological research of pimetixene can offer unprecedented insights into its mechanism of action and identify novel biomarkers of its effects.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how pimetixene alters gene expression. This can help to identify the signaling pathways that are modulated by the drug and provide clues about its therapeutic and adverse effects. nih.gov

Proteomics, the large-scale study of proteins, can be used to identify the direct binding partners of pimetixene as well as the downstream changes in protein expression and post-translational modifications that it induces. This can provide a detailed picture of the drug's impact on cellular function. nih.gov

Metabolomics, the analysis of all metabolites in a biological sample, can reveal how pimetixene affects cellular metabolism. mdpi.com This can be particularly relevant for understanding the drug's long-term effects and its potential impact on metabolic disorders.

By integrating data from these different omics platforms, researchers can construct a comprehensive network of pimetixene's molecular interactions. This systems-level understanding can facilitate the identification of novel drug targets, the prediction of drug response, and the development of personalized medicine strategies. frontiersin.org

Table 2: Application of Omics Technologies in Pimetixene Research

| Omics Technology | Information Gained | Potential Application |

| Genomics | Identifies genetic variations that may influence drug response. humanspecificresearch.org | Development of personalized medicine approaches for pimetixene therapy. |

| Transcriptomics | Reveals changes in gene expression patterns in response to pimetixene. nih.gov | Elucidation of signaling pathways and identification of biomarkers. |

| Proteomics | Identifies protein targets and downstream effects on protein networks. nih.gov | Detailed mechanistic understanding and target validation. |

| Metabolomics | Analyzes changes in the cellular metabolome following drug treatment. mdpi.com | Understanding of metabolic effects and identification of metabolic biomarkers. |

Future Research Trajectories for this compound as a Chemical Probe in Neuropharmacology and Beyond

Pimetixene's diverse pharmacological profile makes it a valuable tool for dissecting complex biological processes, particularly within the field of neuropharmacology. probes-drugs.org A chemical probe is a small molecule used to study the function of a particular protein or pathway in a biological system. nih.gov Pimetixene's ability to interact with multiple neurotransmitter systems allows it to be used to probe the roles of these systems in various physiological and pathological states. medchemexpress.comselleckchem.commedchemexpress.com

Future research could focus on developing more selective derivatives of pimetixene to serve as highly specific probes for individual receptors. By systematically modifying the pimetixene scaffold, it may be possible to create a toolbox of chemical probes that can be used to dissect the contributions of different serotonin, dopamine, and histamine receptor subtypes to complex behaviors and disease processes.

The use of pimetixene as a chemical probe could also be extended beyond neuropharmacology. Given its interactions with receptors that are expressed in a wide range of tissues, pimetixene could be used to investigate the roles of these receptors in cardiovascular function, inflammation, and cancer.

Furthermore, the development of fluorescently labeled versions of pimetixene could enable the visualization of its target receptors in living cells and tissues. nih.gov This would provide a powerful tool for studying receptor trafficking, localization, and dynamics in real-time.

Q & A

Basic: What is the pharmacological profile of pimetixene maleate, and how does its multi-receptor antagonism influence experimental design?

This compound is a high-affinity antagonist at multiple monoamine receptors, including serotonin (5-HT2A: pKi 10.22; 5-HT2B: pKi 10.44), histamine H1 (pKi 10.14), and dopamine receptors (D2: pKi 8.19) . For experimental design, researchers must account for off-target effects due to its broad receptor activity. Methodological considerations include:

- Receptor Binding Assays : Use competitive radioligand displacement studies to validate selectivity.

- In Vivo Models : Include control groups with selective receptor antagonists to isolate target effects.

- Dose Optimization : Prioritize low doses to minimize cross-reactivity, supported by dose-response curves.

Advanced: How can structural modifications of this compound improve receptor selectivity while retaining therapeutic efficacy?

The compound’s promiscuity across receptors (e.g., 5-HT2C pKi 8.42 vs. 5-HT1A pKi 7.63) suggests opportunities for selectivity optimization . Strategies include:

- Analog Synthesis : Replace the maleate counterion (e.g., with fumarate or succinate) to alter pharmacokinetics without affecting receptor binding .

- Computational Modeling : Use molecular docking simulations to predict modifications that reduce off-target interactions (e.g., modifying the pyridine ring) .

- Mutagenesis Studies : Identify critical residues in target receptors (e.g., 5-HT2A) to guide structure-activity relationship (SAR) refinement .

Basic: What analytical techniques are recommended for characterizing this compound purity and stability?

Key methods derived from maleate salt characterization studies:

- Single-Crystal X-Ray Diffraction (SXRD) : Confirm salt stoichiometry (e.g., 1:1 molar ratio of pimetixene to maleate) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under conditions like 60°C/90% humidity .

- HPLC-MS : Detect degradation products (e.g., maleic acid hydrolysis) with a C18 column and 0.1% formic acid mobile phase .

Advanced: How do contradictory data on maleate self-association impact formulation studies for this compound?

Light-scattering studies on related maleates (e.g., brompheniramine maleate) show polydisperse self-association without a critical micelle concentration (CMC), complicating solubility predictions . Mitigation strategies:

- Multi-Method Validation : Combine dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) to resolve aggregation behavior.

- Excipient Screening : Test cyclodextrins or polyethylene glycol (PEG) to stabilize monomeric forms .

Basic: What experimental parameters are critical for synthesizing maleate salts like this compound?

Lessons from reactive distillation and salt synthesis studies:

- Molar Ratio : Optimize at 1:1 (drug:maleic acid) to avoid excess acid residues .

- Reaction Conditions : Use ambient pressure (0.1 MPa) and controlled reboiler duty (250 Cal/sec) to prevent decomposition .

- Purification : Employ recrystallization in ethanol/water (70:30 v/v) to enhance purity .

Advanced: How can mixed-methods research frameworks (e.g., PICOT) address gaps in this compound’s neuropharmacological effects?

Example PICOT question:

- Population (P) : Rodent models with 5-HT2A receptor knockout.

- Intervention (I) : this compound (1 mg/kg).

- Comparison (C) : Selective 5-HT2A antagonist (e.g., ketanserin).

- Outcome (O) : Quantify anxiolytic effects via elevated plus maze.

- Time (T) : Acute (24h) vs. chronic (14-day) dosing.

This integrates quantitative behavioral data with qualitative histopathological analysis (e.g., receptor density via immunohistochemistry) .

Basic: How should researchers address stability discrepancies in this compound under accelerated testing conditions?

Accelerated stability protocols from venlafaxine maleate studies:

- High Humidity (90% RH) : Use desiccant-containing packaging to prevent hydrolysis.

- Strong Light (4500 lx) : Employ amber glass vials to block UV degradation .

- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life at 25°C from 60°C data .

Advanced: What in silico and in vitro approaches resolve contradictions in this compound’s dopaminergic vs. serotonergic effects?

- Molecular Dynamics Simulations : Compare binding free energies at D2 vs. 5-HT2A receptors to identify selectivity determinants .

- Functional Assays : Measure cAMP inhibition (D2) and IP1 accumulation (5-HT2A) in parallel to dissect signaling pathways .

Basic: What ethical and methodological standards apply to human studies involving this compound?

- Participant Selection : Exclude individuals with antihistamine hypersensitivity or cardiac conditions (e.g., prolonged QT interval) .

- Data Transparency : Follow Beilstein Journal guidelines for experimental reproducibility, including raw data deposition in repositories like Zenodo .

Advanced: How can microbial synthesis platforms improve sustainable production of maleate precursors for pimetixene?

RIKEN’s engineered E. coli strain produces maleate via a 4-step pathway:

Gene Clustering : Express heterologous enzymes (e.g., maleate isomerase).

Fed-Batch Fermentation : Optimize pH (6.5–7.0) and dissolved oxygen (>30%).

Downstream Processing : Use ion-exchange chromatography to recover maleate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.